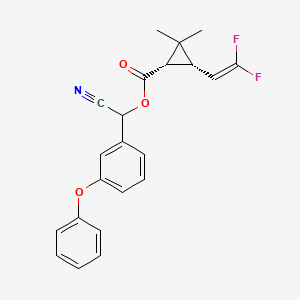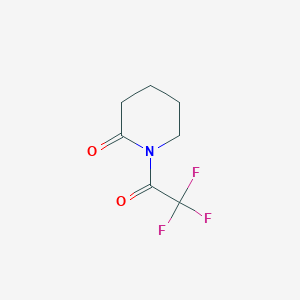![molecular formula C14H23N5O7S B13411467 3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxytryptamine Creatinine Sulfate is a compound that combines the properties of 6-hydroxytryptamine, a derivative of tryptamine, and creatinine sulfate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytryptamine Creatinine Sulfate typically involves the reaction of 6-hydroxytryptamine with creatinine sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of 6-Hydroxytryptamine Creatinine Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at various stages of production to maintain consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxytryptamine Creatinine Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its original hydroxytryptamine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxytryptamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Hydroxytryptamine Creatinine Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in neurology and psychiatry.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-Hydroxytryptamine Creatinine Sulfate involves its interaction with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to various physiological responses, including modulation of mood, cognition, and behavior. The compound primarily targets the 5-HT2A receptor, which is involved in numerous neurological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxytryptamine Creatinine Sulfate: Another tryptamine derivative with similar properties.
6-Hydroxyindole: Shares the hydroxyindole moiety but lacks the creatinine sulfate component.
N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamine: A compound with enhanced tyrosinase inhibitory activity.
Uniqueness
6-Hydroxytryptamine Creatinine Sulfate is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both hydroxytryptamine and creatinine sulfate moieties allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C14H23N5O7S |
|---|---|
Poids moléculaire |
405.43 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H9N3O2.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7(4(5)6)2-3(8)9;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
Clé InChI |
XDPUECBTPOKQKJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=N)N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)




![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)




